molecular formula C14H21NO B14456014 1-[Benzyl(methyl)amino]-4-methylpentan-3-one CAS No. 73608-73-8

1-[Benzyl(methyl)amino]-4-methylpentan-3-one

Cat. No.: B14456014
CAS No.: 73608-73-8
M. Wt: 219.32 g/mol
InChI Key: VCNFIRHBHKMUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Benzyl(methyl)amino]-4-methylpentan-3-one is an organic compound that features a benzyl group attached to a nitrogen atom, which is further connected to a methyl group and a pentanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[Benzyl(methyl)amino]-4-methylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with 4-methylpentan-3-one in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of zeolite catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[Benzyl(methyl)amino]-4-methylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[Benzyl(methyl)amino]-4-methylpentan-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Benzyl(methyl)amino]-4-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: 1-[Benzyl(methyl)amino]-4-methylpentan-3-one is unique due to its specific structure, which combines a benzyl group with a pentanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

73608-73-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[benzyl(methyl)amino]-4-methylpentan-3-one

InChI

InChI=1S/C14H21NO/c1-12(2)14(16)9-10-15(3)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3

InChI Key

VCNFIRHBHKMUJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCN(C)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.